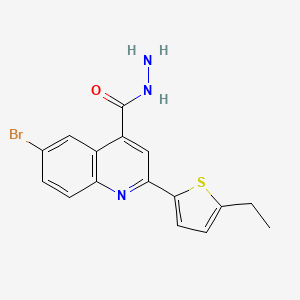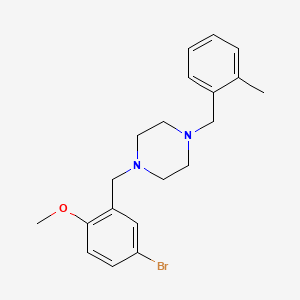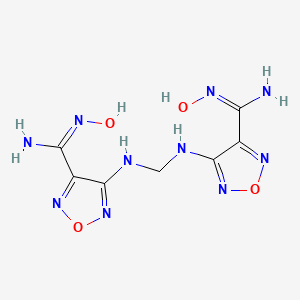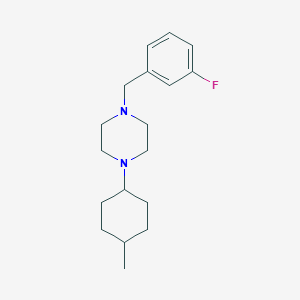
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide involves its interaction with various cellular targets such as enzymes and receptors. It has been shown to inhibit the activity of tyrosine kinase, which is a key enzyme involved in cell proliferation and differentiation. Moreover, it has been found to bind to the DNA molecule and inhibit the activity of topoisomerase, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Moreover, it has been found to exhibit antibacterial and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide in lab experiments is its potent activity against various cellular targets. Moreover, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for research on 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for the preparation of this compound may facilitate its use in various research fields.
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its potent activity against various cellular targets and its relative ease of synthesis and purification make it a valuable research tool for investigating various biological processes. Further research is needed to explore its full potential and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide involves the reaction of 2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid with hydrazine hydrate and bromine in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or water under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Moreover, it has been found to be a potent inhibitor of various enzymes such as tyrosine kinase and topoisomerase.
properties
IUPAC Name |
6-bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-2-10-4-6-15(22-10)14-8-12(16(21)20-18)11-7-9(17)3-5-13(11)19-14/h3-8H,2,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKUHUYJLDAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)

![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)

![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6029965.png)

![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6029967.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-furylmethyl)methylamine](/img/structure/B6029984.png)
![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6030010.png)
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)